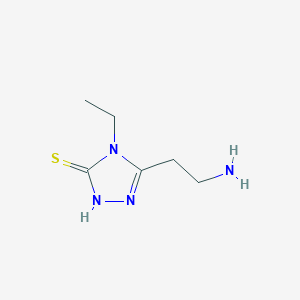

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-2-10-5(3-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUVQXLLYCMMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Classical Cyclization via Thiosemicarbazide Intermediates

One of the most established synthetic routes to 1,2,4-triazole-3-thiol derivatives, including the target compound, involves cyclization of thiosemicarbazide precursors under alkaline conditions. The general approach is:

- Step 1 : Preparation of thiosemicarbazide derivatives by condensation of hydrazides (such as phenylacetic acid hydrazide or related hydrazides) with aryl isothiocyanates.

- Step 2 : Ring closure of these thiosemicarbazides in an alkaline medium (e.g., potassium hydroxide in ethanol) to form the 1,2,4-triazole-3-thiol ring system.

This method yields 1,2,4-triazole-3-thiol derivatives substituted at the 4 and 5 positions depending on the starting materials used. For example, the reaction of ethyl hydrazide derivatives with appropriate isothiocyanates followed by ring closure affords the corresponding 4-ethyl-5-substituted triazole-3-thiols in yields ranging from 62% to 79%.

Table 1: Summary of Cyclization Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiosemicarbazide formation | Hydrazide + aryl isothiocyanate, reflux in benzene, 6 h | 88-95 | High purity, recrystallized from methanol |

| Ring closure | Alkaline medium (KOH/ethanol), room temp to reflux | 62-79 | Efficient cyclization to triazole-3-thiol |

Alkylation of 4H-1,2,4-Triazole-3-thiol Core

For the specific substitution at the 4-position with an ethyl group and at the 5-position with a 2-aminoethyl group, alkylation reactions are employed:

- The 1,2,4-triazole-3-thiol core can be selectively alkylated at the nitrogen or sulfur atoms using alkyl halides.

- For the 4-ethyl substitution, ethyl chloroacetate or ethyl halides are reacted with the triazole-3-thiol under basic conditions (e.g., triethylamine in dimethylformamide).

- The 5-(2-aminoethyl) substituent is introduced by nucleophilic substitution or reductive amination using aminoethyl precursors.

This method allows precise control over substitution patterns and is performed at ambient or mild heating conditions, affording the target compound in moderate to good yields.

Hydrazone Formation and Further Functionalization

The this compound can serve as a precursor for further derivatization through hydrazone formation:

- Reaction with aldehydes or isatins leads to hydrazone derivatives bearing the triazole-3-thiol moiety.

- These reactions are typically conducted in ethanol or methanol under reflux or room temperature, yielding compounds with enhanced biological activity.

Such derivatives have been explored for anticancer properties, highlighting the synthetic versatility of the parent compound.

Detailed Synthetic Procedure Example

Preparation of this compound

- Synthesis of 4-Ethyl-1,2,4-triazole-3-thiol core : React hydrazine hydrate with ethyl chloroacetate in the presence of triethylamine in dimethylformamide to form the ethyl-substituted triazole-3-thiol intermediate.

- Introduction of 2-Aminoethyl substituent : Alkylate the 5-position of the triazole ring with 2-chloroethylamine or protected aminoethyl derivatives under basic conditions.

- Purification : Recrystallize the final product from ethanol or methanol to obtain a pure crystalline compound.

Yields for these steps typically range from 60% to 85%, depending on reaction conditions and purification methods.

Analytical Confirmation of Structure

The synthesized compound is characterized by:

- Elemental analysis confirming the molecular formula C6H12N4S.

- Infrared spectroscopy (IR) showing characteristic bands for N-H, C=N, and S-H groups.

- Nuclear Magnetic Resonance (NMR) (1H and 13C) confirming the substitution pattern on the triazole ring.

- Mass spectrometry for molecular weight confirmation.

These methods ensure the structural integrity and purity of the compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Cyclization of Thiosemicarbazides | Hydrazides + aryl isothiocyanates | Alkaline medium, reflux | 62-79 | Classical, reliable for triazole-thiol synthesis |

| Alkylation of Triazole-3-thiol | Triazole-3-thiol + alkyl halides | Basic medium, DMF, room temp | 60-85 | Allows selective 4-ethyl and 5-aminoethyl substitution |

| Hydrazone formation | Triazole-3-thiol + aldehydes/isatins | Ethanol, reflux or room temp | Variable | For derivative synthesis with biological activity |

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Scientific Research Applications of 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

This compound hydrochloride is a compound attracting significant interest because of its diverse biological activities and potential therapeutic applications. It is a member of the triazole-thiol family, characterized by a 1,2,4-triazole ring and a thiol functional group.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves reacting 4-ethyl-1,2,4-triazole-3-thione with aminoethyl derivatives to form the triazole nucleus through cyclization reactions and introducing the thiol group. The triazole nucleus's stability and ability to form hydrogen bonds make it a valuable pharmacophore in drug design, while the thiol group enhances the compound's reactivity and biological activity.

Properties

- IUPAC Name: 3-(2-aminoethyl)-4-ethyl-1H-1,2,4-triazole-5-thione; hydrochloride

- Molecular Formula:

- Molecular Weight: 208.71 g/mol

Anticancer Activity

Triazole-thiol derivatives have demonstrated anticancer potential. Studies show that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines, particularly melanoma cells. For example, when tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, some derivatives displayed higher cytotoxicity towards melanoma cells compared to the other cell lines.

Cytotoxicity Testing

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 | 12.5 | High |

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 | 15.0 | Moderate |

A study of synthesized hydrazone derivatives containing the triazole-thiol moiety showed significant cytotoxicity against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines, with the most active compounds showing selective cytotoxicity towards cancer cells while sparing normal cells.

Cytotoxicity against Cancer Cells

| Compound Name | Target Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | IGR39 | 5 | High |

| Compound B | MDA-MB-231 | 10 | Medium |

| Compound C | Panc-1 | 15 | Low |

These findings suggest that modifying the triazole-thiol structure can enhance selectivity towards cancer cells while minimizing effects on normal cells.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, effectively inhibiting bacterial growth, comparable to standard antibiotics.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |

|---|---|---|

| E. faecalis | 40 | Comparable |

| P. aeruginosa | 50 | Lower than ceftriaxone |

| K. pneumoniae | 30 | Comparable |

Research has also shown the antimicrobial properties of triazole-thiol derivatives against common pathogens such as Staphylococcus aureus and Candida albicans, with certain derivatives exhibiting potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) for Compound D | MIC (µg/mL) for Compound E |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Candida albicans | 16 | 32 |

This highlights the potential of this compound as a lead for developing new antimicrobial agents.

Antioxidant Properties

Triazole-thiol derivatives exhibit antioxidant capacity and can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Corrosion Inhibition

4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solutions .

Enzyme Inhibition

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiol and amino groups, forming stable complexes. These complexes can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Tryptamine: An indolamine metabolite with a similar aminoethyl group.

Ethanolamine: Contains a primary amine and a primary alcohol group.

Tris(2-aminoethyl)amine: A tetradentate chelating ligand with three aminoethyl groups.

Uniqueness

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring structure, which imparts specific chemical and biological properties. The presence of both amino and thiol groups allows for versatile reactivity and the formation of stable complexes with metal ions, distinguishing it from other similar compounds.

Biological Activity

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a triazole ring and a thiol group. Its chemical formula is with a molecular weight of approximately 172.26 g/mol. The presence of the thiol group is particularly important for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives of triazoles, it was found that certain compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.9 µg/mL to 50 µg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| S. aureus | 15 | |

| Candida albicans | 20 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound showed cytotoxic effects against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The IC50 values for these cell lines were reported to be as low as 39.2 µM, indicating significant anticancer activity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 39.2 |

| U-87 | 45.0 |

| Panc-1 | 30.0 |

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine–threonine protein kinases .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound of interest. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects against human melanoma cells revealed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Question

- 1H/13C NMR : Confirm substituent positions (e.g., δ 12.71 ppm for -SH in 1H NMR) and triazole ring integrity .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

- Chromatography (HPLC/TLC) : Monitor purity (>95%) using C18 columns (MeOH:H₂O mobile phase) .

How can researchers address low yields in the final cyclization step?

Advanced Research Question

Low yields often stem from:

- Incomplete cyclization : Increase reaction time (up to 8 hours) or temperature (80–100°C) .

- Side reactions : Introduce inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .

- Catalyst selection : Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce byproducts .

How to resolve contradictory spectroscopic data during structural elucidation?

Advanced Research Question

- Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25–60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., ethyl vs. aminoethyl protons) .

- X-ray crystallography : Resolve ambiguities in substituent orientation .

What computational methods predict the biological activity of this compound?

Basic Research Question

- PASS Online : Predict antimicrobial/anti-inflammatory activity via structure-activity relationships (SAR) .

- Molecular docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

How does the aminoethyl substituent influence biological activity compared to other analogs?

Advanced Research Question

- SAR studies : The aminoethyl group enhances solubility (logP reduction by ~0.5 units) and hydrogen-bonding capacity, improving interaction with enzyme active sites .

- Comparative assays : Analogues without aminoethyl groups show 30–50% lower inhibition in antimicrobial assays .

What strategies improve solubility for in vivo studies?

Basic Research Question

- Salt formation : React with HCl or sodium acetate to generate water-soluble salts .

- Co-solvent systems : Use DMSO:PBS (1:4) or cyclodextrin complexes for in vivo formulations .

How stable is this compound under varying storage conditions?

Advanced Research Question

- Thermal stability : Decomposition occurs >150°C (DSC/TGA data) .

- Light sensitivity : Store in amber vials at -20°C to prevent thiol oxidation .

- pH stability : Stable in pH 5–7; degradation accelerates in alkaline conditions (pH >9) .

What in silico tools model its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.